N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide
Overview
Description
N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide is a complex organic compound that features a benzoxazole ring, a fluorobenzamide moiety, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dimethyl Groups: The methylation of the benzoxazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzoxazole.
Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the phenyl-substituted benzoxazole with thiophosgene.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the carbamothioyl-substituted benzoxazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety, potentially leading to the formation of amines.
Substitution: The fluorine atom in the benzamide moiety can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzoxazole ring and the carbamothioyl group are likely to play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Uniqueness
The presence of the carbamothioyl group in N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and binding properties, making it a unique candidate for various applications.
Properties
IUPAC Name |
N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S/c1-13-9-14(2)20-19(10-13)26-22(29-20)16-6-4-8-18(12-16)25-23(30)27-21(28)15-5-3-7-17(24)11-15/h3-12H,1-2H3,(H2,25,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIJFPIHSCAHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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